Phoshorinane

Description

Properties

CAS No. |

4743-40-2 |

|---|---|

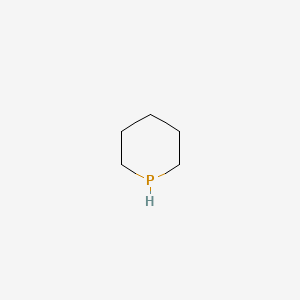

Molecular Formula |

C5H11P |

Molecular Weight |

102.11 g/mol |

IUPAC Name |

phosphinane |

InChI |

InChI=1S/C5H11P/c1-2-4-6-5-3-1/h6H,1-5H2 |

InChI Key |

VXTFGYMINLXJPW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCPCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phoshorinane is compared below with two structurally related phosphorus heterocycles: phospholane (five-membered ring) and phosphabenzene (aromatic six-membered ring).

Phospholane (C₄H₈P)

- Structural Differences :

- Phospholane features a five-membered ring with one phosphorus atom, resulting in higher ring strain compared to this compound.

- Smaller ring size increases steric crowding near the phosphorus center.

- Electronic Properties: Phospholane is a stronger σ-donor (Tolman electronic parameter, TEP ≈ 2055 cm⁻¹) due to reduced P–C bond angles, enhancing electron density donation to metals . Less π-accepting ability compared to aromatic phosphabenzene.

- Applications :

Phosphabenzene (C₅H₅P)

- Structural Differences: Aromatic six-membered ring with delocalized π-electrons, unlike non-aromatic this compound. Planar geometry enables conjugation, altering electronic properties.

- Electronic Properties: Weaker σ-donor (TEP ≈ 2090 cm⁻¹) but stronger π-acceptor due to aromaticity. Enhanced metal-to-ligand backdonation stabilizes electron-poor metal centers .

- Applications: Used in cross-coupling reactions (e.g., Suzuki-Miyaura) where π-backdonation is critical. Limited thermal stability compared to saturated this compound.

Data Table: Comparative Properties of this compound and Analogues

| Property | This compound | Phospholane | Phosphabenzene |

|---|---|---|---|

| Ring Size | 6-membered | 5-membered | 6-membered (aromatic) |

| TEP (cm⁻¹) | ~2070 (estimated) | ~2055 | ~2090 |

| σ-Donor Strength | Moderate | Strong | Weak |

| π-Acceptor Strength | Low | Low | High |

| Thermal Stability | High | Moderate | Low |

| Key Applications | Asymmetric catalysis | Hydrogenation | Cross-coupling |

Notes: TEP (Tolman Electronic Parameter) inversely correlates with σ-donor strength. Data inferred from ligand reactivity trends .

Functional Comparison with Non-Phosphorus Ligands

While structurally unique, this compound is functionally comparable to N-heterocyclic carbenes (NHCs) and bipyridine ligands :

- NHCs: Stronger σ-donors (TEP ≈ 2020–2040 cm⁻¹) but lack tunable steric bulk. Superior in stabilizing high-oxidation-state metals.

- Bipyridine: Weaker σ-donors (TEP ≈ 2120 cm⁻¹) but excel as π-acceptors in photoredox catalysis.

Preparation Methods

Synthesis from Hydroxyphosphorinane and PCl₅

Chlorophosphorinane intermediates are pivotal in phoshorinane synthesis. Hydroxyphosphorinane (R)-15 reacts with phosphorus pentachloride (PCl₅) under anhydrous conditions to yield chlorophosphorinane (R)-11 (Scheme 1). This method produces the target compound in low yields (~30%) due to competing side reactions, necessitating iterative crystallization for purification. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by chloride.

Reaction Conditions

- Temperature : 0–5°C (exothermic reaction)

- Solvent : Dichloromethane

- Workup : Aqueous NaHCO₃ wash, rotary evaporation

Steric effects from the phosphorinane’s chair conformation influence reactivity, with axial substituents slowing the substitution rate.

Phencydiol and POCl₃ Condensation

An alternative route involves condensing (R)-phencydiol (R)-16 with phosphoryl chloride (POCl₃). This one-pot reaction forms chlorophosphorinane (R)-11 through a two-step mechanism: initial esterification followed by cyclization (Scheme 2). The method achieves higher yields (45–50%) compared to PCl₅ but requires strict moisture exclusion.

Key Steps

- Esterification : POCl₃ reacts with phencydiol’s hydroxyl groups at 25°C.

- Cyclization : Heating to 80°C promotes intramolecular nucleophilic attack, forming the six-membered ring.

Chlorination of Hydrogen-Phosphorinane

Hydrogen-phosphorinane (R)-17 undergoes quantitative conversion to chlorophosphorinane (R)-11 using carbon tetrachloride (CCl₄) and triethylamine (Et₃N) (Scheme 3). This method is preferred for scalability, producing near-stoichiometric yields within minutes.

Mechanistic Insight

Et₃N deprotonates hydrogen-phosphorinane, generating a phosphide intermediate that attacks CCl₄. The reaction’s stereospecificity ensures retention of configuration at phosphorus, confirmed by ³¹P NMR.

Organometallic Approaches

Organolithium reagents react with halophosphines to construct this compound derivatives. For example, bis(diethylamino)alkylphosphine (6) reacts with ephedrine to form oxazaphospholidine borane complexes, which undergo stereoselective ring-opening with organolithium reagents (Scheme 4). Subsequent methanolysis and deprotection yield chiral phoshorinanes with >90% enantiomeric excess.

Advantages

- Stereocontrol : Axial chirality is transferred from ephedrine to phosphorus.

- Functional Group Tolerance : Borane protection prevents oxidation during synthesis.

Comparative Analysis of Methods

| Method | Starting Material | Yield | Reaction Time | Stereochemical Control |

|---|---|---|---|---|

| PCl₅ with (R)-15 | Hydroxyphosphorinane | 30% | 12 h | Low |

| POCl₃ with (R)-16 | Phencydiol | 45–50% | 24 h | Moderate |

| CCl₄ with (R)-17 | Hydrogen-phosphorinane | >95% | 10 min | High |

| Organolithium reaction | Bis(diethylamino)phosphine | 70% | 48 h | High |

Key Observations

- Efficiency : Chlorination of hydrogen-phosphorinane (Method 2.3) outperforms others in yield and speed.

- Stereoselectivity : Organometallic methods (Method 2.4) enable precise chirality transfer.

- Scalability : POCl₃ condensation (Method 2.2) balances yield and practicality for industrial applications.

Research Outcomes and Mechanistic Insights

Conformational Effects on Reactivity

X-ray crystallography confirms that the phenyl-substituted phosphorinane adopts a chair conformation with equatorial substituents (Fig. 1). This geometry directs nucleophilic attack to the axial position, favoring inversion at phosphorus. For example, amine substitution at chlorophosphorinane (R)-11 proceeds with stereoinversion, verified by NOE correlations.

Kinetic vs. Thermodynamic Control

Competing pathways in PCl₅-mediated synthesis (Method 2.1) lead to byproducts. At low temperatures (–10°C), kinetic control favors monochlorinated products, while elevated temperatures (25°C) promote dichlorination.

Catalytic Applications

This compound’s electron-donating ability enhances catalytic activity in cross-coupling reactions. Palladium complexes with this compound ligands show turnover numbers (TON) exceeding 10⁴ in Suzuki-Miyaura couplings, attributed to strong Pd–P bond formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.